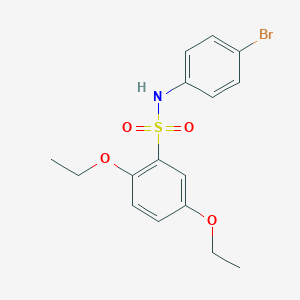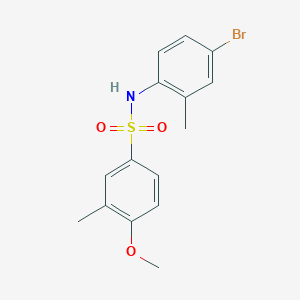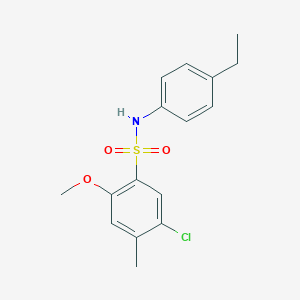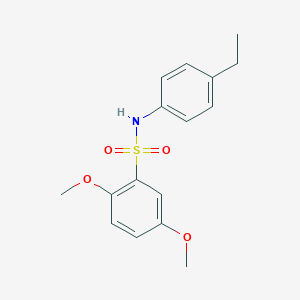
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as EDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDMS is a sulfonamide derivative and belongs to the class of phenylalkylamines. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. In
作用机制
The exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to reduce fever in animal models of fever. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to induce apoptosis in cancer cells, leading to cell death.
实验室实验的优点和局限性
One advantage of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-inflammatory and analgesic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new synthetic methods for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide that can improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. Furthermore, more research is needed to investigate the potential use of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成方法
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 4-ethylphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer. N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C16H19NO4S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-12-5-7-13(8-6-12)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
InChI 键 |
ITEAHPSQJUWGMG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
规范 SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




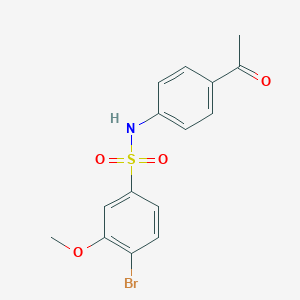
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)

